![molecular formula C19H16ClFN2OS B2508559 4-氯-N-{2-[2-(3-氟苯基)-4-甲基-1,3-噻唑-5-基]乙基}苯甲酰胺 CAS No. 946228-36-0](/img/structure/B2508559.png)

4-氯-N-{2-[2-(3-氟苯基)-4-甲基-1,3-噻唑-5-基]乙基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

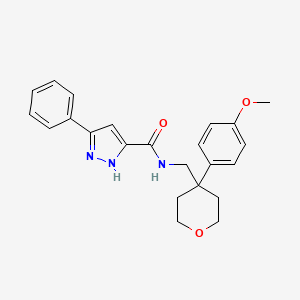

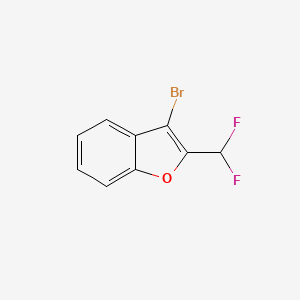

The compound 4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a derivative of 1,3-thiazole, which is a heterocyclic compound that has garnered interest due to its wide range of applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the 3-fluorophenyl group suggests potential for enhanced biological activity, while the 4-methyl-1,3-thiazol-5-yl moiety could contribute to the compound's chemical stability and reactivity.

Synthesis Analysis

The synthesis of related 1,3-thiazole derivatives typically involves the condensation of hydrazinecarbothioamide with various reagents. In the case of the compound mentioned in the first paper, the synthesis was achieved through a dehydrosulfurization reaction using iodine and triethylamine in a DMF medium, resulting in an 84% yield. The structure was confirmed by NMR spectroscopy data . Although the exact synthesis of 4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is not detailed, it is likely to involve similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of 1,3-thiazole derivatives is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms. This ring structure is crucial for the compound's biological activity and interaction with various enzymes. In the first paper, molecular docking studies with dihydrofolate reductase (DHFR) indicated that the synthesized compound could be a potential inhibitor, suggesting that the molecular structure of such derivatives is conducive to binding with biological targets .

Chemical Reactions Analysis

The chemical reactivity of 1,3-thiazole derivatives is influenced by the substituents attached to the thiazole ring. The presence of electron-withdrawing groups, such as the chloro and fluoro substituents, can affect the electron density of the ring and thus its reactivity in various chemical reactions. The synthesis process itself, involving dehydrosulfurization, indicates that the compound can undergo reactions that lead to the loss of sulfur and the formation of new bonds .

Physical and Chemical Properties Analysis

The physical properties of such compounds, including melting points and solubility, are typically determined by the nature of the substituents. The second paper provides a method for characterizing the physical properties of related compounds, such as melting points determined in open capillary tubes . The chemical properties, including stability and reactivity, are influenced by the molecular structure, particularly the presence of the 1,3-thiazole ring and its substituents. The cytotoxic and antioxidant activities of similar compounds were evaluated using MTT and DPPH assays, respectively, indicating that these derivatives can exhibit significant biological activities .

科学研究应用

抗癌应用

与“4-氯-N-{2-[2-(3-氟苯基)-4-甲基-1,3-噻唑-5-基]乙基}苯甲酰胺”结构相似的化合物已被设计和合成,用于评估其作为抗癌药物的效果。例如,合成了一系列取代苯甲酰胺,并对癌细胞系进行了测试,表现出中等至优异的抗癌活性,暗示了在癌症治疗策略中的潜在用途 (Ravinaik et al., 2021)。

抗微生物应用

对新硫脲衍生物进行合成和评估,用于抗微生物应用的研究已经展开,显示出对假单胞菌和金黄色葡萄球菌等菌株具有显著的抗病原活性。这项研究表明相关化合物在开发具有抗生物膜特性的新型抗微生物剂方面的潜力 (Limban, Marutescu, & Chifiriuc, 2011)。

合成和生物评价

关于含有噻唑和噻唑烷的氟苯甲酰胺的合成研究显示出有前途的抗微生物类似物。这项工作涉及创造具有特定位置氟原子的化合物,以增强抗微生物活性,反映了在生物应用中利用这种结构的广泛兴趣 (Desai, Rajpara, & Joshi, 2013)。

杂环合成

类似结构的化合物已被用于杂环合成,有助于开发具有潜在生物活性的新化学实体。研究创造新型杂环化合物表明了对这种结构在各种科学和药理应用中的广泛兴趣 (Basheer & Rappoport, 2006)。

作用机制

未来方向

属性

IUPAC Name |

4-chloro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2OS/c1-12-17(25-19(23-12)14-3-2-4-16(21)11-14)9-10-22-18(24)13-5-7-15(20)8-6-13/h2-8,11H,9-10H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPZSCOIUCAEQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione](/img/structure/B2508477.png)

![N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B2508481.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2508482.png)

![1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2508487.png)

![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2508490.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)

![1-((6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2508495.png)